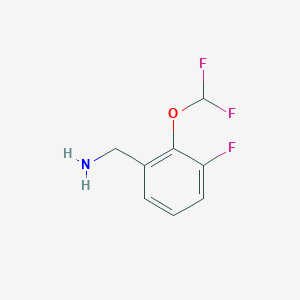

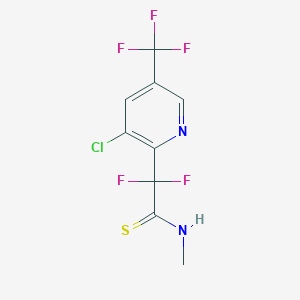

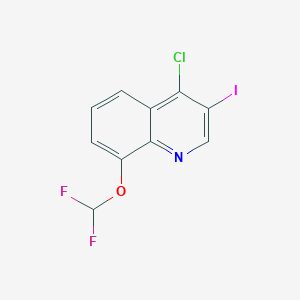

(2-(Difluoromethoxy)-3-fluorophenyl)methanamine

Übersicht

Beschreibung

2-(Difluoromethoxy)-3-fluorophenyl)methanamine, also known as DFMA, is an organofluorine compound that has been studied for its potential applications in the field of pharmaceuticals, medicinal chemistry, and materials science. DFMA is a versatile molecule with a wide range of properties, including high solubility in water and organic solvents, low toxicity, and low reactivity. DFMA has been used for the synthesis of a variety of compounds, including drugs, and its potential applications in the field of medicine have been explored.

Wissenschaftliche Forschungsanwendungen

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine

Researchers designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds were tested in signal transduction assays and identified as ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. The lead structure displayed high selectivity and robust antidepressant-like activity, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).

Fluorescent Probes Sensing pH and Metal Cations

A study investigated benzoxazole and benzothiazole analogs, useful for sensing magnesium and zinc cations. These compounds are sensitive to pH changes, with fluorescence enhancement under basic conditions. Their high sensitivity to pH and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

The use of fluoroform as a source of difluorocarbene in synthesizing difluoromethoxy and difluorothiomethoxy derivatives from phenols and thiophenols was demonstrated. This method is notable for its moderate temperatures, atmospheric pressure, and good yields of products (Thomoson & Dolbier, 2013).

Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate

This research focused on the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The study indicated that weak hydrogen bonds dominate retention, while other interactions govern enantioselectivity (Bereznitski et al., 2002).

Aryltrimethylammonium Trifluoromethanesulfonates as Precursors

This paper discusses the aromatic nucleophilic substitution of trimethylammonium trifluoromethanesulfonates with [18F]fluoride. The method produced [18F]GBR 13119, a potential radiotracer for the dopamine uptake system, in high purity and radiochemical yield (Haka et al., 1989).

Eigenschaften

IUPAC Name |

[2-(difluoromethoxy)-3-fluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOXMGCLFIDKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Difluoromethoxy)-3-fluorophenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

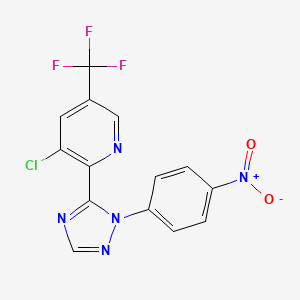

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)

![2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1436252.png)

![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)

![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)